molecular formula C28H27N5 B289465 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline

Cat. No. B289465
M. Wt: 433.5 g/mol
InChI Key: XEYNMBRUPZNZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. It is a potential anticancer drug candidate that has been extensively studied in recent years.

Mechanism of Action

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then induces the expression of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and sarcoma. It has also been shown to inhibit tumor growth in mouse xenograft models. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has minimal toxicity in normal cells and tissues, making it a promising anticancer drug candidate.

Advantages and Limitations for Lab Experiments

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of MDM2-p53 pathway in cancer. However, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has limited solubility in water, which can make it challenging to use in some lab experiments. Additionally, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

For 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline include further preclinical and clinical studies to evaluate its safety and efficacy in humans. Additionally, research on the combination of 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline with other anticancer agents may provide new treatment options for cancer patients. Finally, the development of more potent and selective inhibitors of the MDM2-p53 interaction may lead to improved anticancer drugs.

Synthesis Methods

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is synthesized through a multistep process that involves the reaction of 2-aminopyridine with 4-toluidine to form 3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazole. This intermediate is then reacted with 4-methylaniline to form the final product 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline.

Scientific Research Applications

4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been extensively studied in preclinical and clinical trials as a potential anticancer drug candidate. It has shown promising results in inhibiting the MDM2-p53 interaction, which plays a critical role in the regulation of the p53 tumor suppressor protein. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.

properties

Molecular Formula

C28H27N5

Molecular Weight

433.5 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)-5-[(4-methylphenyl)iminomethyl]-1-pyridin-2-yl-6,7-dihydroindazol-4-amine

InChI

InChI=1S/C28H27N5/c1-19-7-12-23(13-8-19)30-18-22-11-16-25-27(28(22)31-24-14-9-20(2)10-15-24)21(3)32-33(25)26-6-4-5-17-29-26/h4-10,12-15,17-18,31H,11,16H2,1-3H3

InChI Key

XEYNMBRUPZNZOU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C

SMILES

CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C

Origin of Product

United States

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